4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes. For instance, light-enabled scalable synthesis methods have been developed, allowing the production of bicyclo[1.1.1]pentane derivatives in milligram, gram, and even kilogram quantities . These methods often involve the use of flow reactors and photoredox catalysis to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted aromatic compounds .
Scientific Research Applications
4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane moiety mimics the geometry of para-substituted benzene rings, allowing it to interact with similar biological targets . This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid: This compound shares a similar bicyclo[1.1.1]pentane core but lacks the sulfonyl group.
Bicyclo[1.1.1]pentane derivatives: Various derivatives of bicyclo[1.1.1]pentane are used as bioisosteres in drug design.
Uniqueness
4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid is unique due to the presence of both the bicyclo[1.1.1]pentane moiety and the sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBMBORANMIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.